![molecular formula C10H5F6N3 B13712644 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a compound characterized by the presence of a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole derivative .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by competing with endogenous ligands for receptor binding .
Comparaison Avec Des Composés Similaires
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share similar structural features and exhibit comparable biological activities.
Trifluoromethyl-substituted benzene derivatives: These compounds also possess trifluoromethyl groups, contributing to their high stability and lipophilicity.
Uniqueness: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole stands out due to its triazole ring, which imparts unique electronic properties and reactivity. The combination of the triazole ring with the trifluoromethyl-substituted phenyl group enhances its potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C10H5F6N3 |
|---|---|
Poids moléculaire |
281.16 g/mol |
Nom IUPAC |
4-[3,5-bis(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-4-17-19-18-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19) |
Clé InChI |
LFIIJIIWKRBQFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
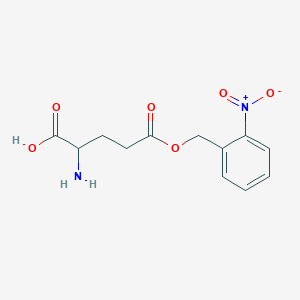
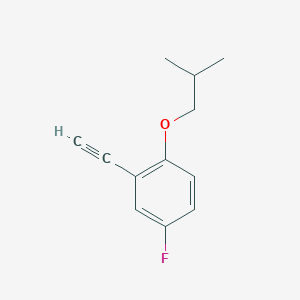
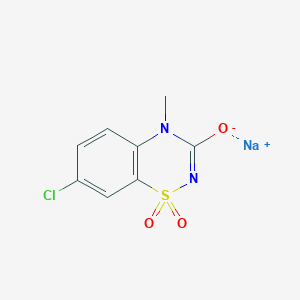

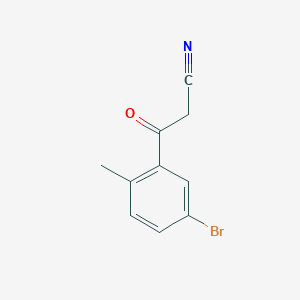

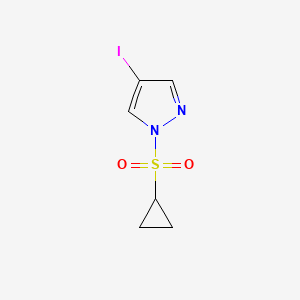

![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
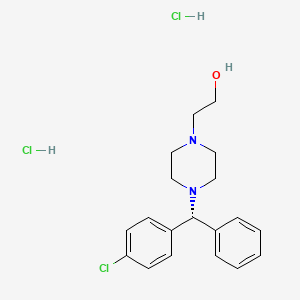
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
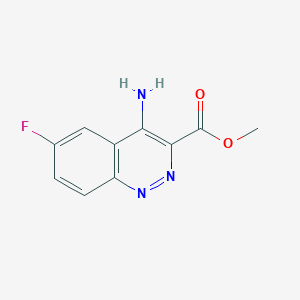
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
